molecular formula C21H22O9 B1249840 7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

Cat. No.: B1249840
M. Wt: 418.4 g/mol
InChI Key: DEMKZLAVQYISIA-UZQFATADSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of liquiritin from Glycyrrhiza uralensis involves several steps. Initially, the roots are dried and ground into a fine powder. The powder is then subjected to extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-speed countercurrent chromatography (HSCCC) to isolate liquiritin .

Industrial Production Methods

In industrial settings, the extraction process is scaled up using large-scale extraction equipment. The optimized conditions for extraction include using 70% ethanol at a solid-to-liquid ratio of 1:25 (w/v) and extracting for 1.5 hours at 80°C. The crude extract is then purified using HSCCC with a two-phase solvent system of ethyl acetate–methanol–water (5:2:5, v/v) to obtain high-purity liquiritin .

Chemical Reactions Analysis

Types of Reactions

Liquiritin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize liquiritin.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce liquiritin.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace specific functional groups in the liquiritin molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of liquiritin, which may exhibit enhanced or altered pharmacological activities.

Scientific Research Applications

Liquiritin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Liquiritin

Liquiritin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, liquiritigenin. This structural difference allows liquiritin to exert more potent pharmacological effects, particularly in neuroprotection and cardiovascular health .

Properties

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15?,17-,18-,19+,20-,21-/m1/s1

InChI Key

DEMKZLAVQYISIA-UZQFATADSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

7-hydroxyflavanone 4'-O-glucoside
likviritin
Likviriton
liquiritin
liquiritoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 2
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 3
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 4
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 5
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 6
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

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